2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide
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Overview
Description
2-METHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a benzimidazole core, a phenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps, including the formation of the benzimidazole core, the attachment of the phenoxy group, and the final coupling with the propanamide moiety. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.
Coupling with Propanamide Moiety: The final step involves coupling the intermediate with a propanamide derivative, which can be facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Phenol derivatives, halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-N-(2-{1-[4-(3-METHYLPHENOXY)
Properties
Molecular Formula |
C24H31N3O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-methyl-N-[2-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C24H31N3O2/c1-18(2)24(28)25-14-13-23-26-21-11-4-5-12-22(21)27(23)15-6-7-16-29-20-10-8-9-19(3)17-20/h4-5,8-12,17-18H,6-7,13-16H2,1-3H3,(H,25,28) |
InChI Key |
CHRRPAHMQBESGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C |
Origin of Product |
United States |
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